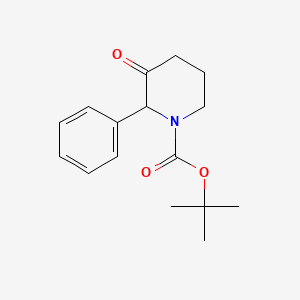
Europium-149
Vue d'ensemble
Description
Europium-149 is a radioisotope of the element europium, which belongs to the lanthanide series of the periodic table Europium is known for its high reactivity and is often used in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Europium-149 can be produced through the irradiation of europium-151 with neutrons. This process involves bombarding europium-151 with neutrons, which results in the formation of this compound through a series of nuclear reactions. The reaction conditions typically require a neutron source, such as a nuclear reactor, and precise control over the irradiation time and neutron flux.
Industrial Production Methods: In an industrial setting, this compound can be produced using high-energy particle accelerators. These facilities can generate the necessary neutron flux to convert europium-151 into this compound. The process involves the use of europium oxide (Eu2O3) as the target material, which is irradiated with neutrons to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Europium-149, like other europium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can react with oxygen to form europium oxide (Eu2O3). This reaction typically occurs at elevated temperatures.
Reduction: this compound can be reduced using hydrogen gas to form europium metal. This reaction requires high temperatures and a reducing atmosphere.
Substitution: this compound can participate in substitution reactions with halogens to form europium halides, such as europium chloride (EuCl3) and europium fluoride (EuF3).
Major Products: The major products formed from these reactions include europium oxide, europium metal, and various europium halides.
Applications De Recherche Scientifique
Europium-149 has several scientific research applications, including:
Nuclear Medicine: this compound is used in radiotherapy for the treatment of certain types of cancer.
Radiopharmaceuticals: this compound can be used to label biomolecules for imaging and diagnostic purposes.
Material Science: this compound is used in the study of material properties and behavior under irradiation.
Mécanisme D'action
The mechanism by which europium-149 exerts its effects is primarily through the emission of alpha particles. These high-energy particles can cause significant damage to cellular structures, making this compound effective in targeted alpha therapy. The molecular targets of this compound include cancer cells, where it induces cell death through the generation of reactive oxygen species and direct DNA damage .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
europium-149 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu/i1-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-OIOBTWANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[149Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933543 | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.91794 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-89-2 | |
| Record name | Europium, isotope of mass 149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)





![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)







